4-(4-Hexylbenzoyl)quinoline; 97%

Übersicht

Beschreibung

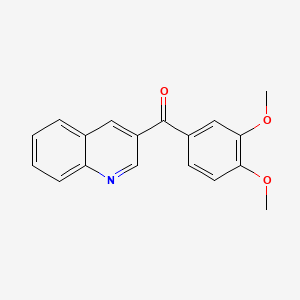

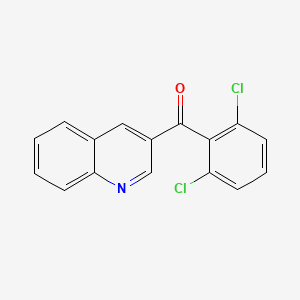

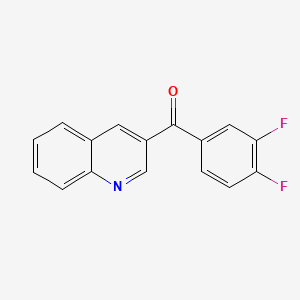

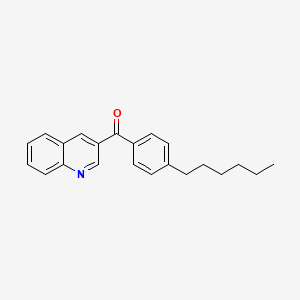

4-(4-Hexylbenzoyl)quinoline is a chemical compound with the molecular formula C22H23NO and a molecular weight of 317.43 g/mol . It is a fascinating compound with immense potential in scientific research. Its unique structure and properties make it a valuable tool for exploring various fields like organic synthesis, photovoltaics, and pharmaceuticals.

Molecular Structure Analysis

The molecular structure of 4-(4-Hexylbenzoyl)quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

4-(4-Hexylbenzoyl)quinoline has a predicted boiling point of 479.4±28.0 °C and a predicted density of 1.080±0.06 g/cm3 . The pKa value is predicted to be 2.58±0.13 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

3-(4-Hexylbenzoyl)quinoline: has been identified as a compound with potential anticancer properties. Quinoline derivatives are known to exhibit a broad spectrum of biological responses, including anticancer activities . The hexylbenzoyl group may contribute to the lipophilicity of the compound, potentially increasing its ability to interact with and penetrate cancer cell membranes.

Antioxidant Properties

The quinoline scaffold is associated with antioxidant effects . This compound, with its specific substitutions, could be explored for its capacity to neutralize free radicals, which are implicated in various diseases and aging processes.

Anti-Inflammatory Uses

Quinoline derivatives have shown anti-inflammatory effects . The presence of the hexylbenzoyl moiety in 3-(4-Hexylbenzoyl)quinoline might influence its efficacy in reducing inflammation, making it a candidate for further research in this area.

Antimalarial Applications

Quinolines are historically significant in the treatment of malaria. The structural features of 3-(4-Hexylbenzoyl)quinoline could be optimized to enhance its anti-plasmodial activity, offering a new avenue for antimalarial drug development .

Anti-SARS-CoV-2 Potential

Recent studies have highlighted the importance of quinoline derivatives in combating SARS-CoV-2 . The unique structure of 3-(4-Hexylbenzoyl)quinoline may be tailored to inhibit the virus, contributing to the search for effective COVID-19 treatments.

Antituberculosis Activity

The fight against tuberculosis (TB) can benefit from the development of new drugs3-(4-Hexylbenzoyl)quinoline has a framework that is conducive to antituberculosis activity, which could be harnessed to create more effective TB treatments .

Antimicrobial and Antibacterial Effects

Quinoline compounds are known for their antimicrobial and antibacterial activities . Research into 3-(4-Hexylbenzoyl)quinoline could lead to the development of new antibiotics, especially crucial in the era of increasing antibiotic resistance.

Green Chemistry Synthesis

The synthesis of quinoline derivatives, including 3-(4-Hexylbenzoyl)quinoline , is moving towards greener and more sustainable chemical processes . This compound could be synthesized using eco-friendly methods, reducing the environmental impact of pharmaceutical production.

Wirkmechanismus

Target of Action

The primary targets of quinoline-based compounds, such as 3-(4-Hexylbenzoyl)quinoline, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

Quinoline-based compounds interact with their targets by forming a ternary complex with a DNA molecule and gyrase or topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting DNA synthesis and bacterial growth .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting gyrase and topoisomerase IV, quinoline-based compounds prevent the unwinding of bacterial DNA, which is a crucial step in DNA replication . This inhibition disrupts the replication process, leading to the death of the bacteria .

Result of Action

The result of the action of 3-(4-Hexylbenzoyl)quinoline is the inhibition of bacterial growth. By preventing DNA replication, the compound effectively kills bacteria, making it a potent antimicrobial agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-Hexylbenzoyl)quinoline. For instance, the presence of other compounds in the environment could potentially interfere with its action. Additionally, certain environmental conditions, such as pH and temperature, could affect the stability of the compound

Eigenschaften

IUPAC Name |

(4-hexylphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO/c1-2-3-4-5-8-17-11-13-18(14-12-17)22(24)20-15-19-9-6-7-10-21(19)23-16-20/h6-7,9-16H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCKOZLZUSWBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287998 | |

| Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

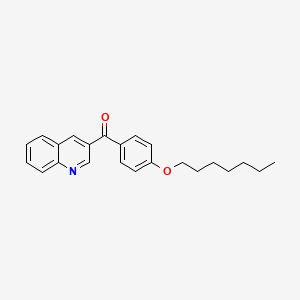

3-(4-Hexylbenzoyl)quinoline | |

CAS RN |

1187169-86-3 | |

| Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.